molecular formula C3F9O9S3Y B1301944 Yttrium(III) trifluoromethanesulfonate CAS No. 52093-30-8

Yttrium(III) trifluoromethanesulfonate

Cat. No. B1301944
CAS RN: 52093-30-8
M. Wt: 536.1 g/mol
InChI Key: JPJIEXKLJOWQQK-UHFFFAOYSA-K
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Description

Yttrium(III) trifluoromethanesulfonate is a chemical compound that has been studied for its catalytic properties in various organic reactions. It is known to facilitate reactions under mild and neutral conditions, which is advantageous for the synthesis of complex molecules. The compound has been utilized in the tosylation of alcohols, aza Diels-Alder reactions, and Friedel–Crafts acylation of thiophenes, demonstrating its versatility as a catalyst .

Synthesis Analysis

The synthesis of yttrium(III) bis(trifluoromethanesulfonyl)amide complexes has been achieved by reacting the corresponding metal oxides with bis(trifluoromethanesulfonyl)imide in refluxing water. These complexes have shown high catalytic activity in the Diels–Alder reaction, which is a testament to their potential utility in organic synthesis .

Molecular Structure Analysis

The molecular structure of yttrium(III) complexes has been elucidated using various techniques. For instance, X-ray crystal analysis has revealed that the ytterbium(III) bis(trifluoromethanesulfonyl)amide complex with N,N'-dimethylpropyleneurea is mononuclear, hexa-coordinated, and adopts an octahedral structure with six dimethylpropyleneureas . Additionally, the homoleptic bis(trifluoromethanesulfonyl)amide complex of yttrium has been described as having a trigonal dodecahedron oxygen coordination polyhedron around the Y(III) ion .

Chemical Reactions Analysis

Yttrium(III) trifluoromethanesulfonate has been shown to catalyze a variety of chemical reactions. It efficiently catalyzes the tosylation of alcohols, leading to high yields of alkyl tosylates . In the context of aza Diels-Alder reactions, it has been used to catalyze the reaction of an aldehyde, a diene, and immobilized benzylamine, with the adducts being cleaved from the solid support using a 'trace-less' release methodology . Furthermore, it has been employed in the Friedel–Crafts acylation of substituted thiophenes, producing intermediates for pharmaceuticals and pesticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of yttrium(III) trifluoromethanesulfonate are closely related to its catalytic activity and molecular structure. The solvation structure of yttrium(III) in dimethyl sulfoxide has been studied using X-ray absorption spectroscopy, which provides insights into the coordination distances and geometry of the solvation sphere, indicating a coordination number of eight dimethyl sulfoxide molecules . This information is crucial for understanding the reactivity and stability of yttrium(III) complexes in various solvents and reaction conditions.

Scientific Research Applications

Catalyst in Organic Synthesis

Yttrium(III) trifluoromethanesulfonate has been widely recognized for its catalytic efficiency in various organic synthesis reactions. It has been used to facilitate the aminolysis of 1,2-epoxides, producing β-amino alcohols with high regioselectivity and anti stereoselectivity (Chini et al., 1994). Additionally, it catalyzes the tosylation of alcohols, enabling the efficient production of alkyl tosylates under neutral and mild conditions (Comagic & Schirrmacher, 2004). It's also been employed in Friedel–Crafts acylation of thiophenes, aiding in the synthesis of intermediates for pharmaceuticals and pesticides (Su & Jin, 2003).

Solvation Studies

Studies on the solvation structure of yttrium(III) in various solvents have been conducted to understand its coordination properties. For instance, its solvation in dimethyl sulfoxide has been examined through X-ray absorption spectroscopy, revealing insights into the coordination polyhedron and bonding geometry (Diaz-Moreno & Chaboy, 2009). These findings are crucial for understanding yttrium(III)'s chemical behavior in various environments.

Structural and Coordination Analysis

Yttrium(III) trifluoromethanesulfonate's role in forming complex structures has been explored. Research on the crystal structures of rare earth trifluoromethanesulfonates, including yttrium, revealed insights into their stereochemistry and coordination properties (Harrowfield et al., 1983). Understanding these structures is essential for their application in materials science and coordination chemistry.

Application in Supramolecular Chemistry

Yttrium(III) trifluoromethanesulfonate has been used to create lanthanide(III)-containing metallosupramolecular arrays. These arrays, formed in crystalline state, are stabilized by various interactions and exhibit unique structural properties (Danjo et al., 2015). Such studies are significant for the development of novel materials with specific functions.

Hydration and Ion Pair Formation Studies

The hydration and ion pair formation of yttrium(III) in aqueous solutions have been a subject of research. Studies have revealed the formation of different hydrated species and ion pairs in solutions, providing critical insights into its behavior in aqueous media (Rudolph & Irmer, 2015).

Safety And Hazards

Yttrium(III) trifluoromethanesulfonate can cause skin and eye irritation, and may cause respiratory irritation. It should be handled with appropriate protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

trifluoromethanesulfonate;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Y/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJIEXKLJOWQQK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370050
Record name Yttrium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yttrium(III) trifluoromethanesulfonate

CAS RN

52093-30-8
Record name Yttrium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yttrium trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yttrium(III) trifluoromethanesulfonate
Reactant of Route 2
Yttrium(III) trifluoromethanesulfonate
Reactant of Route 3
Yttrium(III) trifluoromethanesulfonate

Citations

For This Compound
67
Citations
H Danjo, T Nakagawa, K Katagiri… - Crystal Growth & …, 2015 - ACS Publications
Lanthanide(III)-containing metallosupramolecular arrays were prepared in the crystalline state simply by mixing trifluoromethanesulfonate salts of yttrium(III), lanthanum(III), europium(III)…
Number of citations: 10 pubs.acs.org
S Díaz-Moreno, J Chaboy - The Journal of Physical Chemistry B, 2009 - ACS Publications
The solvation structure of yttrium (III) in dimethyl sulfoxide has been determined by studying both the extended X-ray absorption fine structure (EXAFS) and the X-ray absorption near …
Number of citations: 14 pubs.acs.org
A Abbasi, MY Skripkin - Journal of Science, University of Tehran, 2007 - Citeseer
Infrared and Raman spectra of the nonaaqua yttrium (III) bromate, Y (H2O) 9 (BrO3) 3, compound have been recorded. Force field calculations have been performed for YO9 3+ moiety, …
Number of citations: 9 citeseerx.ist.psu.edu
AR ABASI, MY Skripkin - 2007 - sid.ir
Infrared and Raman spectra of the nonaaqua yttrium (III) bromate, Y (H 2 O) 9 (BrO 3) 3, compound have been recorded. Force field calculations have been performed for YO 9 3+ moiety…
Number of citations: 0 www.sid.ir
J Niskanen, C Wu, M Ostrowski, GG Fuller… - …, 2013 - ACS Publications
Isotactic triads are introduced into poly(dimethylaminoethyl methacrylate) (PDMAEMA) when a Lewis acid yttrium(III)trifluoromethanesulfonate, Y(OTf) 3 , is present during the ATRP …
Number of citations: 87 pubs.acs.org
J Chaboy, A Muñoz‐Páez… - Chemistry–A European …, 2001 - Wiley Online Library
An extensive study on the appearance of multi‐electron features in the X‐ray absorption spectra of several yttrium(III)‐based compounds has been performed. The existence of a multi‐…
T Nemoto, D Ando, K Naka… - Journal of Polymer …, 2007 - Wiley Online Library
To develop a novel polycondensation method for the preparation of poly (amino acid)s, we screened a transition metal or a rare‐earth triflate as a Lewis acid for the polycondensation of …
Number of citations: 1 onlinelibrary.wiley.com
J Fu, F Yang, J Mo, J Zhuang, X Lu - BioResources, 2015 - jtatm.textiles.ncsu.edu
Four organic Lewis acids, samarium (III), aluminum (III), yttrium (III), and indium (III) trifluoromethanesulfonates were combined with four organic Brønsted acids, benzenesulfonic, …
Number of citations: 13 jtatm.textiles.ncsu.edu
K Ikeda, Y Torisawa, T Nishi, J Minamikawa… - Bioorganic & medicinal …, 2003 - Elsevier
A combined system of bismuth triflate [Bi(OTf) 3 ] and boron trifluoride etherate (BF 3 ·OEt 2 ) in dichloromethane is an efficient promoter for the glycosylation of N-acetylneuraminic acid …
Number of citations: 23 www.sciencedirect.com
B Bittner, R Pełech, E Janus, E Milchert - Catalysis letters, 2012 - Springer
The use of pyridinium ionic liquids as solvent and catalytic systems based on yttrium salts dissolved in pyridinium ionic liquids for the synthetically important Diels–Alder reaction …
Number of citations: 10 link.springer.com

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